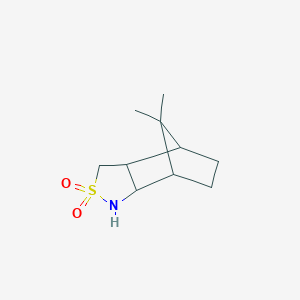

(1S)-(-)-2,10-Camphorsultam

Übersicht

Beschreibung

(1S)-(-)-2,10-Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high stereoselectivity and has been utilized in the synthesis of numerous enantiomerically pure compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-2,10-Camphorsultam typically involves the reaction of camphor with sulfamide under acidic conditions. The process includes several steps:

Oxidation of Camphor: Camphor is oxidized to camphorquinone.

Reaction with Sulfamide: Camphorquinone reacts with sulfamide in the presence of an acid catalyst to form the sultam ring.

Purification: The product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Analyse Chemischer Reaktionen

Electrophilic Thiocyanation

The compound serves as a precursor for electrophilic thiocyanating reagents. Treatment with tert-butyl hypochlorite (tBuOCl) and sodium thiocyanate (NaSCN) produces N-thiocyanato derivatives (e.g., 3a–c ), which facilitate regioselective thiocyanation of electron-rich arenes :

Reaction Conditions :

-

Substrate : Aniline (4a )

-

Reagent : 3a (1.5 eq), CF₃SO₃H (1.2 eq), CH₂Cl₂, 0°C → RT

| Reagent | Substrate | Product | Yield |

|---|---|---|---|

| 3a | Aniline | para-SCN aniline | 52% |

| 3c | Aniline | para-SCN aniline | 58% |

Proton Source in γ-Butyrolactone Formation

The sultam’s NH group participates as a proton donor in synthesizing chiral γ-butyrolactones.

Mechanism :

-

Step 1 : Enolate formation from α,γ-substituted esters.

-

Step 2 : Intramolecular cyclization via proton transfer from the sultam .

| Substrate | Product | Yield |

|---|---|---|

| Chiral α,γ-ester | γ-Butyrolactone | 65–78% |

Enantioresolution of Carboxylic Acids

(1S)-(–)-2,10-Camphorsultam resolves racemic carboxylic acids via diastereomeric amide formation:

Procedure :

-

Amide Coupling : Racemic acid + sultam → diastereomers.

-

HPLC Separation : Silica gel resolves diastereomers.

-

Reductive Cleavage : LiAlH₄ → enantiopure alcohol → oxidation → pure acid .

| Acid | Resolution Efficiency | Crystallinity |

|---|---|---|

| (±)-Ibuprofen | >99% ee | High (X-ray grade) |

Chiral Catalysis in Diels-Alder Reactions

N-Acryloyl derivatives of the sultam serve as dienophiles in asymmetric Diels-Alder reactions, achieving high enantioselectivity :

Conditions :

-

Dienophile : N-Acryloyl-sultam

-

Diene : Cyclopentadiene

-

Catalyst : Lewis acid (e.g., TiCl₄)

Mechanistic Insights

The sultam’s rigidity enforces facial selectivity in reactions:

-

Michael Addition : Bulky groups direct nucleophile attack to the less hindered face .

-

Claisen Rearrangement : Transition-state stabilization via hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Chiral Auxiliary in Asymmetric Synthesis

(1S)-(-)-2,10-Camphorsultam is widely recognized as an effective chiral auxiliary in asymmetric synthesis. Its ability to facilitate the creation of enantiomerically pure compounds is invaluable in the synthesis of complex organic molecules.

- Case Study: A study demonstrated its use in the Diels-Alder reaction to synthesize chiral isoquinuclidines. The reaction involved N-acryloyl (1S)-2,10-camphorsultam and yielded products with excellent diastereoselectivity when catalyzed by Lewis acids such as titanium tetrachloride .

Pharmaceutical Development

Role in Drug Synthesis

The compound plays a critical role in the pharmaceutical industry, particularly in the synthesis of drugs that require specific stereochemistry to enhance efficacy.

- Example Applications:

- Synthesis of Chiral Amino Acids: It has been employed as a chiral auxiliary for synthesizing (S)- and (R)-N-Fmoc-S-trityl-alpha-methylcysteine, showcasing its utility in producing enantiopure pharmaceuticals .

- Drug Discovery: It serves as a reagent in biochemical assays to study enzyme mechanisms, which is essential for drug development and discovery processes.

Material Science

Advanced Materials and Polymers

This compound is explored for its properties in material science, particularly in formulating advanced materials like polymers and coatings.

- Applications:

Biochemistry

Reagent for Biochemical Assays

In biochemistry, this compound is utilized as a valuable reagent for studying enzyme interactions and mechanisms.

- Research Findings:

- The compound aids scientists in understanding complex biochemical pathways and interactions crucial for developing new therapeutic strategies.

Agrochemicals

Development of Eco-friendly Pesticides

The compound has potential applications in the synthesis of agrochemical products, contributing to the development of environmentally friendly pesticides and herbicides.

- Impact on Agriculture:

Data Tables

Wirkmechanismus

The mechanism of action of (1S)-(-)-2,10-Camphorsultam involves its ability to induce chirality in chemical reactions. It acts as a chiral auxiliary, forming temporary covalent bonds with substrates, thereby controlling the stereochemistry of the reaction. The molecular targets include various carbonyl compounds, where it facilitates the formation of chiral centers through nucleophilic addition or substitution reactions.

Vergleich Mit ähnlichen Verbindungen

- ®-(-)-2-Phenylglycinol

- (S)-(-)-1-Phenylethylamine

- ®-(-)-1-Phenylethylamine

Comparison: (1S)-(-)-2,10-Camphorsultam is unique due to its rigid bicyclic structure, which provides high stereoselectivity in reactions. Unlike other chiral auxiliaries, it offers a stable and easily removable chiral environment, making it highly efficient in asymmetric synthesis.

Eigenschaften

IUPAC Name |

10,10-dimethyl-4λ6-thia-3-azatricyclo[5.2.1.02,6]decane 4,4-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S/c1-10(2)7-3-4-8(10)9-6(7)5-14(12,13)11-9/h6-9,11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFYOCYXHWUKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C3C2CS(=O)(=O)N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915411 | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94594-90-8 | |

| Record name | (2R)-Bornane-10,2-sultam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094594908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,8-Dimethyloctahydro-2H-4,7-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (2R)-Bornane-10,2-sultam?

A1: The molecular formula is C10H17NO2S and the molecular weight is 215.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, the optical rotation values are available for both enantiomers. The (−)-d-(2R) enantiomer has [α]D20 −31±1° (CHCl3, c 2.3), while the (+)-l-(2S) enantiomer has [α]D20 +34±1° (EtOH, c 1.00). []

Q3: Is (2R)-Bornane-10,2-sultam stable under standard conditions?

A3: Yes, it is stable indefinitely at ambient temperature in a sealed container. []

Q4: What is the solubility profile of (2R)-Bornane-10,2-sultam?

A4: It is soluble in most organic solvents. []

Q5: How is (2R)-Bornane-10,2-sultam used in asymmetric synthesis?

A5: It acts as a chiral auxiliary. This means it is temporarily attached to a molecule and then removed, allowing chemists to introduce chirality selectively. Its rigid structure and the presence of the sulfonamide group create a well-defined chiral environment, influencing the stereochemical outcome of reactions at nearby sites. [, ]

Q6: What types of reactions can be performed using (2R)-Bornane-10,2-sultam as a chiral auxiliary?

A6: Numerous reactions benefit from this chiral auxiliary, including:

- Diels-Alder Reactions: [4+2] Cycloadditions proceed with high diastereoselectivity, especially with N-enoyl derivatives. [, , , , , ]

- 1,3-Dipolar Cycloadditions: Chiral nitrile oxide derivatives show good diastereoselectivity in reactions with various dipolarophiles. [, , ]

- Nucleophilic Additions: Grignard reagents, cuprates, and allylsilanes add to N-glyoxyloyl derivatives with excellent diastereoselectivity. [, , ]

- Alkylations and Aldol Reactions: Enolates of N-acyl derivatives undergo stereoselective alkylations and aldol reactions. This is particularly useful for α-amino acid synthesis. [, ]

Q7: How does the structure of (2R)-Bornane-10,2-sultam contribute to its effectiveness as a chiral auxiliary?

A7: The rigid bornane skeleton and the sulfonamide group create a sterically hindered environment, forcing reacting partners to approach from a specific direction. This leads to high diastereoselectivity in many reactions.

Q8: Have any structural modifications of (2R)-Bornane-10,2-sultam been explored?

A8: Yes, researchers have investigated other chiral auxiliaries with different structural features, such as (2R)-bornane-10,2-cyclohydrazide and (2R)-fenchane-8,2-sultam, to compare their reactivity and selectivity in specific reactions. [, ]

Q9: Can you provide specific examples of using (2R)-Bornane-10,2-sultam in the synthesis of complex molecules?

A9: Absolutely! Here are a few notable examples:

- Synthesis of (S)-1,2-Pentanediol: The diastereoselective addition of allyltrimethylsilane to N-glyoxyloyl-(2R)-bornane-10,2-sultam provides a key intermediate in the synthesis of this chiral diol. []

- Formal Synthesis of Compactin and Mevinolin: The [4+2] cycloaddition of 1-methoxybuta-1,3-diene to N-glyoxyloyl-(2R)-bornane-10,2-sultam constitutes a crucial step in the formal synthesis of these cholesterol-lowering agents. []

- Preparation of α-Deuteriated Boc-L-amino acids: (2R)-Bornane-10,2-sultam plays a critical role in the synthesis of enantiopure α-deuteriated amino acids, which are important tools in peptide research. []

- Synthesis of Optically Active Octanoic Acid Derivatives: This chiral auxiliary is employed in the synthesis of various optically active octanoic acid derivatives, showcasing its versatility in targeting different compound classes. []

Q10: What precautions should be taken when handling (2R)-Bornane-10,2-sultam?

A10: While its toxicity is unknown, standard laboratory safety procedures should be followed, including using appropriate personal protective equipment and working in a well-ventilated area. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.